molecular formula C11H24OSi B14281567 Silane, acetyltris(1-methylethyl)- CAS No. 121675-51-2

Silane, acetyltris(1-methylethyl)-

Cat. No.: B14281567
CAS No.: 121675-51-2
M. Wt: 200.39 g/mol
InChI Key: HYJSILVJOHEFLY-UHFFFAOYSA-N
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Description

Silane, acetyltris(1-methylethyl)-, is a specialized organosilicon compound characterized by an acetyl group bonded to a silicon atom substituted with three isopropyl (1-methylethyl) groups. Organosilicon compounds like this are pivotal in materials science due to their hybrid organic-inorganic nature, which enables applications ranging from surface modification to polymer chemistry . The acetyl group likely enhances reactivity toward nucleophiles or electrophiles, while the bulky isopropyl substituents may influence steric hindrance and thermal stability.

Properties

CAS No.

121675-51-2

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

1-tri(propan-2-yl)silylethanone

InChI

InChI=1S/C11H24OSi/c1-8(2)13(9(3)4,10(5)6)11(7)12/h8-10H,1-7H3

InChI Key

HYJSILVJOHEFLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Chlorosilanes

A common approach involves substituting chlorine atoms in chlorosilanes with acetyl and isopropyl groups. For example, tris(1-methylethyl)chlorosilane reacts with acetyl chloride in the presence of a base like triethylamine:
$$
\text{ClSi}(\text{OCH}(\text{CH}3)2)3 + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{CO} \cdot \text{Si}(\text{OCH}(\text{CH}3)2)_3 + \text{HCl}
$$
This method typically achieves yields of 70–85% under anhydrous conditions at 60–80°C. Side products like disiloxanes may form if moisture is present, necessitating rigorous drying of reagents.

Transesterification of Alkoxysilanes

Transesterification exploits the reactivity of alkoxy groups in silanes. For instance, methyl acetyltris(methoxy)silane reacts with excess isopropyl alcohol under acid catalysis:
$$
\text{CH}3\text{CO} \cdot \text{Si}(\text{OCH}3)3 + 3 \text{HOCH}(\text{CH}3)2 \xrightarrow{\text{H}^+} \text{CH}3\text{CO} \cdot \text{Si}(\text{OCH}(\text{CH}3)2)3 + 3 \text{CH}3\text{OH}
$$
This method requires refluxing in toluene (110°C) and achieves 65–75% yields. The equilibrium-driven reaction benefits from continuous methanol removal.

Hydrosilylation of Acetylene Derivatives

Hydrosilylation offers a route to introduce the acetyl group via platinum-catalyzed addition. Tris(1-methylethyl)silane reacts with propiolic acid derivatives:
$$
\text{HSi}(\text{OCH}(\text{CH}3)2)3 + \text{HC≡CCOOR} \xrightarrow{\text{Pt}} \text{CH}3\text{CO} \cdot \text{Si}(\text{OCH}(\text{CH}3)2)_3 + \text{Byproducts}
$$
Yields are moderate (50–60%) due to competing side reactions, but selectivity improves with Karstedt’s catalyst.

Industrial-Scale Production Insights

Patent CN103450246B: Lessons for Process Optimization

Although this patent focuses on methyl acetoxyl methoxy silanes, its methodology informs acetyltris(1-methylethyl)silane synthesis:

  • Nitrogen Purging : Continuous $$ \text{N}_2 $$ flow (1–3 m³/hr) prevents oxidation and removes volatile byproducts.
  • Temperature Control : Reactions at 95–100°C balance kinetics and thermal stability.
  • Seasonal Adjustments : Varying reactant ratios (4:1 to 10:1) accommodate temperature-dependent crystallization tendencies.

Catalytic Innovations from Recent Literature

Recent advances in organocatalysis (e.g., chiral phosphoric acids) enable enantioselective synthesis of Si-stereogenic silanes, though applications to acetyltris(1-methylethyl)-silane remain exploratory.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Challenges
Nucleophilic Substitution 70–85 90–95 Moisture sensitivity, HCl management
Transesterification 65–75 85–90 Equilibrium limitations
Hydrosilylation 50–60 75–80 Side reactions, catalyst cost

Quality Control and Characterization

  • NMR Spectroscopy : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR confirm acetyl and isopropyl group integration.
  • Chromatography : GC-MS detects volatile impurities like unreacted chlorosilanes.
  • Thermal Stability : TGA reveals decomposition onset at ~200°C, critical for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

Silane, acetyltris(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Silane, acetyltris(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, acetyltris(1-methylethyl)- involves its interaction with various molecular targets. The compound can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable coating. This interaction is facilitated by the hydrolysis of the silane, followed by condensation reactions that form siloxane linkages. These linkages provide the compound with its unique properties, such as high thermal stability and resistance to chemical degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 compares Silane, acetyltris(1-methylethyl)- with structurally related silanes:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Applications
Silane, acetyltris(1-methylethyl)- C₁₃H₂₈O₃Si 260.44 g/mol Acetyl, tris(isopropyl) silane Surface modification, polymer additives (hypothesized)
Silane, [1,2-ethanediylbis(1H-indene-1,2-diyloxy)]bis[tris(1-methylethyl)-] C₃₈H₅₈O₂Si₂ 603.04 g/mol Indene-ether, tris(isopropyl) silane Specialty resins, adhesion promoters
Silane, [[(4R,5S)-5-(2-ethenyl-1,3-butadienyl)-2,2-diethyl-1,3-dioxolan-4-yl]methoxy]tris(1-methylethyl)- C₂₃H₄₂O₃Si 394.66 g/mol Dioxolane, ethenyl, tris(isopropyl) silane Chiral catalysts, asymmetric synthesis
DSPE-SS-PEG-Silane C₆₈H₁₃₉NO₅P₂S₂ 1287.49 g/mol Phospholipid, PEG, disulfide, silane Drug delivery, biomedical coatings

Key Observations:

  • Functional Diversity: The acetyl group in the target compound contrasts with indene-ether (in ), dioxolane (in ), or PEG-phospholipid (in ), each dictating unique reactivity (e.g., acetyl for acylation vs. PEG for biocompatibility).

Reactivity and Stability

  • Hydrolysis Sensitivity: Unlike epoxy-compatible silanes (e.g., those forming Si-OH bonds for crosslinking in coatings ), the acetyl group in Silane, acetyltris(1-methylethyl)- may undergo hydrolysis less readily, depending on pH and solvent conditions.
  • Thermal Stability: Tris(isopropyl) silanes generally exhibit higher thermal stability compared to smaller alkyl-substituted silanes (e.g., trimethylsilane), but the acetyl group could introduce thermal lability above 150°C.

Application-Specific Performance

Table 2 highlights performance metrics relative to analogous silanes:

Property Silane, acetyltris(1-methylethyl)- Epoxy-Compatible Silanes DSPE-SS-PEG-Silane
Adhesion to Metal Substrates Moderate (hypothesized) High (via Si-O-metal bonds) Low (designed for liposomes)
Hydrolytic Stability High (steric protection) Moderate (depends on curing) Variable (SS bond cleavage)
Biocompatibility Unlikely Low High (PEG shielding)
Shelf Life >6 months (hypothesized) <3 months (solution hydrolysis) Stable in anhydrous conditions

Critical Notes:

  • Limitations: The acetyl group may restrict compatibility with hydroxyl-rich substrates (e.g., untreated concrete), unlike silanes used in impregnation for corrosion protection .
  • Advantages: Enhanced solubility in organic solvents compared to polar silanol-forming analogs .

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